molecular formula C15H14N2O3 B2397230 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-hydroxyquinolin-4-yl)methanone CAS No. 2034611-77-1

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-hydroxyquinolin-4-yl)methanone

Cat. No.: B2397230
CAS No.: 2034611-77-1
M. Wt: 270.288
InChI Key: TWQDSIWTXMWYDT-UHFFFAOYSA-N
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Description

2-Oxa-5-azabicyclo[221]heptan-5-yl(2-hydroxyquinolin-4-yl)methanone is a complex organic compound that features a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-hydroxyquinolin-4-yl)methanone typically involves multiple steps. One common approach starts with the preparation of the 2-oxa-5-azabicyclo[2.2.1]heptane core, which can be achieved through a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step processes with optimization for large-scale production, including the use of high-yielding reactions and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-hydroxyquinolin-4-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for oxidation and reduction, and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the molecule.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-hydroxyquinolin-4-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-hydroxyquinolin-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-hydroxyquinolin-4-yl)methanone is unique due to its combination of a bicyclic core with a quinoline moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

4-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c18-14-6-12(11-3-1-2-4-13(11)16-14)15(19)17-7-10-5-9(17)8-20-10/h1-4,6,9-10H,5,7-8H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQDSIWTXMWYDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C(=O)C3=CC(=O)NC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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